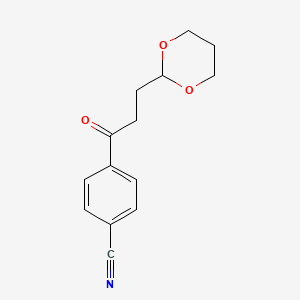

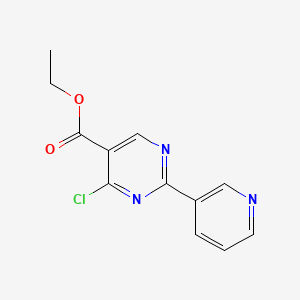

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Descripción general

Descripción

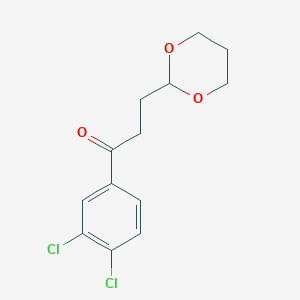

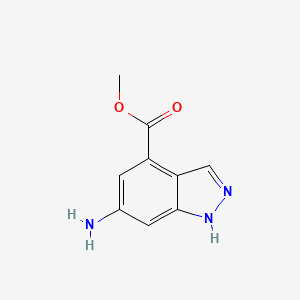

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound with a molecular weight of 263.68 . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a strategy involving the use of readily available alkynones as Michael acceptors has been described . This method effectively eliminates the need for subsequent oxidation and provides pyrido [2,3-d]pyrimidine derivatives directly without purification and with total regiochemical control .

Molecular Structure Analysis

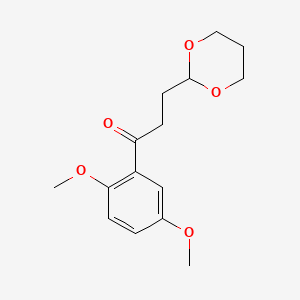

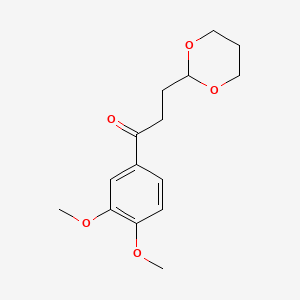

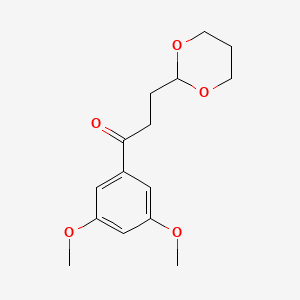

The molecular structure of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be represented by the InChI code 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 . The compound has a melting point range of 140 - 142 degrees Celsius .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction of similar compounds with N,N-dimethylethylenediamine has also been reported .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 140 - 142 degrees Celsius . It has a molecular weight of 263.68 .

Aplicaciones Científicas De Investigación

Antiviral Activity

Pyrimidine derivatives, including Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate, have been studied for their potential antiviral properties. These compounds can be designed to interfere with viral replication processes .

Anticancer Activity

Research has shown that pyrimidine derivatives can be effective in cancer treatment protocols. They can act as chemotherapeutic agents by targeting and disrupting cancer cell growth and proliferation .

Antioxidant Activity

These compounds are also being explored for their antioxidant capabilities, which is crucial in protecting cells from oxidative stress and damage .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives against various bacterial strains has been evaluated, showing promise as a new class of antibiotics .

Neuroprotection

Studies have indicated that pyrimidine derivatives may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are being investigated for their use in reducing inflammation in various medical conditions .

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact with active residues of atf4 and nf-kb proteins .

Mode of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .

Direcciones Futuras

The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFNCGOWTUOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647981 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

CAS RN |

34775-04-7 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.